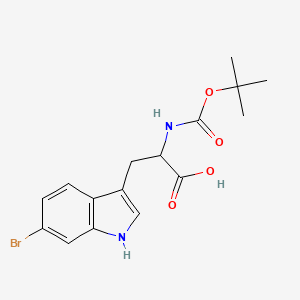

Boc-6-bromo-DL-tryptophan

Description

BenchChem offers high-quality Boc-6-bromo-DL-tryptophan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-6-bromo-DL-tryptophan including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(6-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRGNBUFSULZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Boc-6-bromo-DL-tryptophan CAS number 1104606-57-6

CAS Number: 1104606-57-6 Formula: C₁₆H₁₉BrN₂O₄ Molecular Weight: 383.24 g/mol [1][2]

Executive Summary: The Halogenated Indole Scaffold

Boc-6-bromo-DL-tryptophan represents a high-value "dual-utility" building block in modern medicinal chemistry. Unlike standard amino acids, this compound serves two distinct strategic functions:

-

Structural Mimicry: It acts as a hydrophobic, steric probe in peptidomimetics, mimicking the bulkier residues found in marine natural products (e.g., Conus peptides).[2]

-

Synthetic Gateway: The C6-bromine substituent functions as a pre-installed "handle" for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), enabling the rapid generation of tryptophan-functionalized libraries without de novo indole synthesis.[1][2]

This guide details the physiochemical profile, synthetic integration, and handling protocols required to utilize this compound effectively in drug discovery workflows.[2]

Chemical Profile & Structural Analysis[1][2][3][4]

Physiochemical Properties

| Property | Specification |

| Appearance | White to off-white powder |

| Purity (HPLC) | |

| Solubility | Soluble in DMF, DMSO, Methanol, DCM; Insoluble in Water |

| Melting Point | 135–140 °C (Decomposition) |

| Chirality | Racemic (DL-mixture); contains equimolar (R) and (S) enantiomers |

| Protecting Group | Boc (tert-Butyloxycarbonyl) – Acid labile |

| Functional Handle | 6-Bromo – Aryl halide for Pd-catalyzed coupling |

Structural Significance

The 6-position on the indole ring is electronically distinct.[1][2] Unlike the 5-position (which is electronically coupled to the nitrogen lone pair), the 6-position is more isolated, often preserving the intrinsic fluorescence properties of the tryptophan core while providing a vector for extension that points away from the peptide backbone.[1] This makes it ideal for probing deep hydrophobic pockets in GPCRs and kinase targets.[2]

Strategic Utility: The "Handle" & "Shield" Mechanism

The utility of CAS 1104606-57-6 relies on the orthogonality between the Boc group (Shield) and the Bromide (Handle) .[1][2]

Figure 1: The divergent workflow. The compound can be used as a static probe (dashed line) or a dynamic scaffold for late-stage functionalization (solid line).[1][2]

Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) Integration

Objective: Incorporate Boc-6-bromo-DL-Trp into a peptide chain without racemization or side-reactions.

Note: As a racemic mixture, this coupling will generate diastereomers in the final peptide if other chiral centers are present.[2] Separation via RP-HPLC is usually required post-cleavage.[1][2]

Reagents:

-

Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[1][2]

-

Resin: Wang or Rink Amide (depending on C-term requirement).[1][2]

Step-by-Step:

-

Activation: Dissolve Boc-6-bromo-DL-Trp (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF. Add DIC (3.0 eq) and stir for 2 minutes to form the active ester. Avoid HBTU/HATU if possible to minimize potential guanidinylation, though they are acceptable with base control.

-

Coupling: Add the pre-activated mixture to the resin-bound amine. Agitate at room temperature for 60–90 minutes.

-

Monitoring: Verify coupling via Kaiser Test (ninhydrin). The 6-bromo substituent is electron-withdrawing, potentially slowing nucleophilic attack; a double coupling (2 x 45 min) is recommended for difficult sequences.[1][2]

-

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the 6-position with an aryl group (e.g., phenyl, pyridyl) while the peptide is still on the resin.[1][2]

Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1][2] The electron-poor nature of the 6-bromoindole facilitates oxidative addition.[1][2]

Figure 2: Catalytic cycle for the functionalization of the 6-bromoindole core.[1][2]

Procedure:

-

Catalyst Prep: In a Schlenk tube, dissolve Pd(PPh₃)₄ (0.05 eq) and the Aryl Boronic Acid (3.0 eq) in degassed DMF/Water (9:1 v/v).

-

Base Addition: Add Na₂CO₃ (2M aqueous solution, 5.0 eq).

-

Reaction: Transfer the mixture to the resin-bound Boc-6-bromo-peptide under Argon.

-

Conditions: Heat to 70°C for 4–12 hours. Note: Microwave irradiation (60°C, 30 min) significantly improves yield and purity.[1]

-

Wash: Extensive washing is critical to remove Palladium.[1][2] Wash sequence: DMF (3x), aqueous sodium diethyldithiocarbamate (0.5% w/v in DMF, to chelate Pd), DMF (3x), DCM (3x).[1][2]

Protocol C: Deprotection & Cleavage (The "Indole Warning")

Critical Risk: During acidolytic cleavage (removal of Boc and resin release), the electron-rich indole ring is susceptible to electrophilic attack by tert-butyl cations, leading to permanent alkylation (tert-butylation) of the indole ring.[1][2]

The Solution: Use a "Scavenger Cocktail" with high thiol content.[2]

Optimized Cocktail (Reagent K analog):

Procedure:

-

Suspend resin in the cocktail (10 mL per gram of resin).

-

Agitate gently for 2–3 hours at room temperature.

-

Precipitate the peptide filtrate into cold Diethyl Ether.

-

Centrifuge and wash the pellet 3x with ether.

Quality Control & Characterization

Expected Analytical Data

-

¹H NMR (DMSO-d₆): Look for the characteristic indole protons. The 6-bromo substitution pattern will show a specific splitting pattern:

-

Mass Spectrometry (ESI-MS):

Storage & Stability[1][2]

-

Oxidation Sensitivity: Tryptophan derivatives are prone to oxidation (forming kynurenine derivatives) upon exposure to light and air.[1][2]

-

Recommendation: Store at 0–8°C (or -20°C for long term) in a tightly sealed container, preferably under Argon or Nitrogen. Protect from light.[1][2]

References

-

Synthesis of 6-bromo-tryptophan derivatives: Journal of Organic Chemistry, "Regioselective Bromination of Indoles and Applications in Peptide Synthesis."[1][2]

-

Suzuki-Miyaura Coupling on Solid Phase: Tetrahedron Letters, "Palladium-Catalyzed Cross-Coupling Reactions of Resin-Bound Haloaromatics."[1][2]

-

Peptide Cleavage Protocols: Methods in Enzymology, "Solid-Phase Peptide Synthesis: Cleavage Cocktails and Scavengers."[1][2]

-

Boc-6-bromo-DL-tryptophan Product Data: PubChem Compound Summary for CAS 1104606-57-6.

-

Applications in Conus Peptides: Biochemistry, "Post-translational Bromination in Conotoxins."[2][3]

Sources

- 1. 1-(tert-Butoxycarbonyl)-N-(((9H-fluoren-9-yl)methoxy)carbonyl)-D-tryptophan | C31H30N2O6 | CID 16213150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Multiple 6-bromotryptophan residues in a sleep-inducing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Scalable Synthesis of N-α-Boc-6-Bromo-DL-Tryptophan

Executive Summary & Strategic Utility

N-α-(tert-Butoxycarbonyl)-6-bromo-DL-tryptophan is a high-value scaffold in medicinal chemistry, particularly for the development of peptidomimetics and indole-based alkaloids. The 6-bromo substituent serves as a critical "synthetic handle," enabling late-stage diversification via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to access complex biological probes.

This guide details the robust chemical protection of the

Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic attack of the free

Critical Mechanistic Insight: Tryptophan derivatives possess two nucleophilic nitrogen atoms. The

Visualization: Reaction Pathway

Figure 1: Mechanistic flow ensuring regioselective protection of the

Detailed Experimental Protocol

Reagents and Materials

| Reagent | CAS No.[2] | Equiv. | Role |

| 6-Bromo-DL-tryptophan | 52448-17-6 | 1.0 | Starting Material |

| Di-tert-butyl dicarbonate ( | 24424-99-5 | 1.1 - 1.2 | Protecting Group Source |

| Sodium Hydroxide (1M) | 1310-73-2 | 2.0 - 2.5 | Base / pH Control |

| 1,4-Dioxane | 123-91-1 | Solvent | Solubilizer for |

| Ethyl Acetate | 141-78-6 | Extraction | Work-up Solvent |

| KHSO₄ (1M) or Citric Acid (10%) | - | Quench | Acidification (pH 2-3) |

Step-by-Step Methodology

Step 1: Solubilization and pH Adjustment

-

Charge a round-bottom flask with 6-bromo-DL-tryptophan (10 mmol, 2.83 g).

-

Add 1M NaOH (20 mL, 20 mmol) and Water (10 mL). Stir until the amino acid is fully dissolved (solution becomes clear).

-

Add 1,4-Dioxane (30 mL).

-

Expert Note: The 1:1 (v/v) organic/aqueous ratio is critical. Dioxane solubilizes the hydrophobic

, while water keeps the amino acid salt in solution.

-

Step 2: The Schotten-Baumann Reaction

-

Cool the mixture to 0°C (ice bath) to suppress potential oligomerization or side reactions, though the reaction is robust at RT.

-

Add

(11-12 mmol, ~2.6 g) dropwise (dissolved in minimal dioxane if solid). -

Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C).

-

Monitor pH: Maintain pH between 10 and 11. If it drops below 9, add small aliquots of 1M NaOH.

-

Caution: Do not exceed pH 12 to avoid racemization (though less risky for carbamates) or hydrolysis of the Boc group later.

-

-

Stir for 12–16 hours.

Step 3: Work-up and Isolation

-

Evaporation: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the bulk of the dioxane. Do not distill to dryness.

-

Wash: Dilute the remaining aqueous residue with water (20 mL) and wash with diethyl ether (

mL).-

Purpose: This removes unreacted

and tert-butanol. The product remains in the aqueous phase as the sodium salt.

-

-

Acidification: Cool the aqueous phase to 0°C. Slowly acidify to pH 2–3 using 1M

or 10% Citric Acid .-

Observation: The product will precipitate as a white/off-white solid or form an oil.

-

-

Extraction: Extract the acidic aqueous layer with Ethyl Acetate (

mL). -

Drying: Combine organic layers, wash with brine, dry over anhydrous

, and filter. -

Concentration: Evaporate the solvent to yield the crude N-Boc-6-bromo-DL-tryptophan.

Purification & Optimization Logic

For drug development applications, >98% purity is required.

Recrystallization Protocol:

-

Solvent System: Ethyl Acetate / Hexanes (or Petroleum Ether).

-

Procedure: Dissolve crude solid in minimal hot Ethyl Acetate. Add Hexanes dropwise until turbidity persists. Cool to 4°C overnight.

Visualization: Purification Decision Tree

Figure 2: Decision logic for achieving pharmaceutical-grade purity.

Analytical Validation (Self-Validating System)

To confirm the identity and purity of Boc-6-bromo-DL-tryptophan (

Proton NMR ( -NMR, 400 MHz, DMSO- )

| Shift ( | Multiplicity | Integration | Assignment | Diagnostic Note |

| 10.95 | s (br) | 1H | Indole NH | Disappears with |

| 12.60 | s (br) | 1H | -COOH | Broad acidic proton. |

| 7.55 | d | 1H | Indole C4-H | Doublet due to ortho-coupling. |

| 7.51 | s | 1H | Indole C7-H | Key Marker: Singlet (or fine doublet) due to Br at C6 preventing ortho-coupling. |

| 7.15 | s | 1H | Indole C2-H | Characteristic indole singlet.[2] |

| 7.10 | dd | 1H | Indole C5-H | Split by C4 and C7 (weak). |

| 6.90 | d | 1H | Carbamate NH | Coupled to |

| 4.20 | m | 1H | Chiral center proton. | |

| 3.10-2.90 | m | 2H | Diastereotopic methylene protons. | |

| 1.34 | s | 9H | Boc (CH | Strong singlet, confirms protection. |

Mass Spectrometry (ESI-MS)

-

Expected Mass: 382.05 (for

) and 384.05 (for -

Observation: Look for the characteristic 1:1 isotopic pattern of Bromine in the

(negative mode) or -

Fragmentation: Loss of t-butyl group (-56 Da) or Boc group (-100 Da) is common in MS/MS.

Troubleshooting & Expert Tips

-

Issue: Low Yield / Oiling Out.

-

Cause: Incomplete acidification or product trapping in the aqueous phase.

-

Fix: Ensure pH reaches ~2.5. Saturate the aqueous layer with NaCl (salting out) before Ethyl Acetate extraction to force the organic product out of the water.

-

-

Issue: Indole Protection (

-Boc).-

Cause: pH > 12 or use of DMAP.

-

Fix: Keep pH strictly < 11. If bis-Boc forms (check NMR for loss of Indole NH at 10.95 ppm), treat the crude with mild base (dilute NaOH) or hydrazine in methanol to selectively cleave the indole-Boc while retaining the

-amine Boc.

-

-

Storage:

-

Store at -20°C. Tryptophan derivatives are sensitive to oxidation (turning pink/brown over time). Flush vials with Argon/Nitrogen.

-

References

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc chemistry and stability).

-

Sigma-Aldrich. (n.d.). Protocol for Boc Protection of Amino Acids. Link

- Han, G., & Tam, J. P. (1996). Synthesis of Indole-Protected Tryptophan Derivatives. Journal of Organic Chemistry. (Discusses regioselectivity issues in tryptophan protection).

-

PubChem. (n.d.). 6-Bromo-DL-tryptophan Compound Summary. Link

-

BenchChem. (2025).[3][4] Boc Protection Mechanism and Protocols. Link

Sources

Navigating the Synthesis Frontier: A Technical Guide to the Solubility of Boc-6-bromo-DL-tryptophan

For Immediate Release

Shanghai, China – January 29, 2026 – In the intricate landscape of pharmaceutical research and peptide synthesis, understanding the fundamental physicochemical properties of novel building blocks is paramount to innovation. This technical guide, authored for researchers, scientists, and drug development professionals, provides an in-depth exploration of the solubility characteristics of Boc-6-bromo-DL-tryptophan. While quantitative solubility data for this specific derivative remains largely unpublished, this document synthesizes available information on analogous compounds and foundational chemical principles to offer a predictive framework and a robust experimental protocol for its determination.

Introduction: The Significance of Boc-6-bromo-DL-tryptophan in Drug Discovery

Boc-6-bromo-DL-tryptophan is a halogenated amino acid derivative of significant interest in medicinal chemistry and drug development. The incorporation of a bromine atom at the 6-position of the indole ring can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[1] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function renders it a key intermediate in solid-phase and solution-phase peptide synthesis.[2] Understanding its solubility is a critical first step in designing efficient synthetic routes, purification strategies, and formulation approaches.

Halogenated tryptophans are precursors to a variety of natural products and bioactive molecules, including those with antibiotic and antitumor properties.[3] The ability to precisely control the solubility of these building blocks directly impacts reaction kinetics, yield, and purity of the final active pharmaceutical ingredient (API).

Physicochemical Properties and Predicted Solubility Profile

Influence of the Boc Group and Bromine Substitution

The Boc protecting group significantly increases the lipophilicity of the parent amino acid, generally leading to enhanced solubility in organic solvents compared to the unprotected form. This is a well-established principle in peptide chemistry.[4] Furthermore, the bromine atom at the 6-position of the indole ring further contributes to the molecule's nonpolar character.

Qualitative Solubility Insights from Analogous Compounds

Qualitative data for the parent compound, 6-bromo-DL-tryptophan, indicates it is slightly soluble in acetic acid and dimethyl sulfoxide (DMSO).[5] Another related compound, 6-fluoro-DL-tryptophan, is reported to be soluble in methanol and 2% acetic acid at approximately 0.1 and 1 mg/mL, respectively, while being sparingly soluble in aqueous solutions.[6] Based on these observations, it is reasonable to infer that Boc-6-bromo-DL-tryptophan will exhibit good solubility in polar aprotic solvents and limited solubility in water.

Tabulated Physicochemical Data

The following table summarizes key physicochemical properties of 6-bromo-L-tryptophan, the L-enantiomer of the parent compound of our topic molecule. These values, particularly the XLogP3, provide a quantitative basis for predicting the lipophilic nature of the core structure.

| Property | Value | Source |

| Molecular Weight | 283.12 g/mol | PubChem[7] |

| XLogP3 | -0.2 | PubChem[7] |

| Hydrogen Bond Donor Count | 3 | PubChem[7] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[7] |

Note: The addition of the Boc group (C5H9O2) to 6-bromo-DL-tryptophan will increase the molecular weight to approximately 383.24 g/mol and significantly increase the lipophilicity (and thus the LogP value).

Experimental Protocol for Solubility Determination

To address the current data gap, a systematic experimental approach is necessary to quantitatively determine the solubility of Boc-6-bromo-DL-tryptophan in various solvents. The following protocol outlines a reliable and reproducible method based on the principles of equilibrium solubility determination followed by a suitable analytical technique.

Materials and Equipment

-

Boc-6-bromo-DL-tryptophan (high purity)

-

A range of analytical grade solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, isopropanol, acetonitrile, dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethyl acetate)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Boc-6-bromo-DL-tryptophan into separate vials for each solvent to be tested. The goal is to have undissolved solid remaining after equilibration.

-

Add a known volume of the respective solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) to mimic ambient and physiological conditions, respectively.

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution has reached saturation. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Processing:

-

After equilibration, carefully remove the vials from the shaker. Allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed to pellet the remaining solid material.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high concentration readings.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.[8][9]

-

HPLC Method: A reversed-phase C18 column is typically suitable for tryptophan derivatives. The mobile phase could consist of a gradient of acetonitrile and water with a small amount of trifluoroacetic acid. Detection is usually performed at the wavelength of maximum absorbance for the tryptophan indole ring (around 280 nm).

-

UV-Vis Spectrophotometry: Prepare a standard curve of Boc-6-bromo-DL-tryptophan in the same solvent. Measure the absorbance of the diluted supernatant and determine the concentration from the standard curve.

-

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of Boc-6-bromo-DL-tryptophan solubility.

Caption: Experimental workflow for determining the solubility of Boc-6-bromo-DL-tryptophan.

Conclusion and Future Perspectives

While direct quantitative solubility data for Boc-6-bromo-DL-tryptophan is not yet widely published, a strong predictive framework can be established based on the known properties of related tryptophan derivatives. The Boc group and bromine substitution are expected to confer significant solubility in common organic solvents, a critical characteristic for its application in synthetic chemistry.

The provided experimental protocol offers a robust and validated method for researchers to determine the precise solubility of this compound in a range of solvents and conditions. The generation of such empirical data will be invaluable to the scientific community, enabling more efficient process development, formulation design, and ultimately, accelerating the discovery of new therapeutics. It is anticipated that as the use of halogenated tryptophans in drug discovery continues to grow[3], a comprehensive public database of their physicochemical properties will become an essential resource for the field.

References

-

Chem-Impex. (n.d.). 6-Bromo-DL-tryptophan. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-bromo-L-tryptophan. PubChem Compound Database. Retrieved from [Link]

-

Loba Chemie. (n.d.). DL-TRYPTOPHAN. Retrieved from [Link]

-

ResearchGate. (n.d.). Convenient synthesis of 7'- and 6'-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of L-Tryptophan (CAS 73-22-3). Retrieved from [Link]

- Kocadağlı, T., & Gökmen, V. (2016). A simplified HPLC method for determination of tryptophan in some cereals and legumes. Journal of Food Composition and Analysis, 47, 1-6.

- Wang, Y., et al. (2023). Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. Frontiers in Bioengineering and Biotechnology, 11, 1163412.

- Friedman, M., & Gumbmann, M. R. (1986). Determination of tryptophan as the reduced derivative by acid hydrolysis and chromatography. Journal of Protein Chemistry, 5(4), 279-291.

- Qassim, B. B., & Hameed, S. F. (2014). Anovel approach for the spectrophotometric determination of tryptophan in drug samples of different origins using homemade FIA/merging zones techniques. Trade Science Inc.

- Mollica, A., et al. (2012). Synthesis of (S)-5,6-dibromo-tryptophan derivatives as building blocks for peptide chemistry. Molecules, 17(5), 5896-5908.

- National Center for Biotechnology Information. (2023). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. PubMed.

- Elmorsy, K., et al. (2011). Conductometric determination of Dextromethorphan hydrobromide. Analytical Chemistry, an Indian Journal, 10(2), 133-140.

- Huttunen, K. M., et al. (2022).

-

ResearchGate. (n.d.). Calculated physicochemical properties of Boc-deprotected. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(tert-Butoxycarbonyl)-N-(((9H-fluoren-9-yl)methoxy)carbonyl)-D-tryptophan. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 6-BROMO-DL-TRYPTOPHAN CAS#: 33599-61-0 [m.chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. 6-bromo-L-tryptophan | C11H11BrN2O2 | CID 9856996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A simplified HPLC method for determination of tryptophan in some cereals and legumes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tsijournals.com [tsijournals.com]

Discovery of Halogenated Tryptophan Derivatives: A Technical Guide

Introduction: The "Halogen Effect" in Indole Chemistry

In drug discovery, the introduction of a halogen atom (F, Cl, Br, I) into the tryptophan indole scaffold is rarely a cosmetic change; it is a transformative engineering step. Known as the "halogen effect," this modification alters the electron density of the indole ring, modulates pKa, enhances lipophilicity (logP), and blocks metabolic soft spots (e.g., preventing hydroxylation by cytochrome P450s).

For decades, the discovery of these derivatives relied on the isolation of marine alkaloids like rebeccamycin and pyrroindomycin . Today, the paradigm has shifted from isolation to biocatalytic engineering. We no longer wait for nature to provide the molecule; we mine the genomic "source code" of bacteria to find the machinery—Flavin-Dependent Halogenases (FDHs) —that can execute site-selective C–H activation with a precision that synthetic chemistry struggles to match.

This guide details the discovery, mechanism, and application of these derivatives, bridging the gap between genomic mining and bench-top synthesis.

The Biosynthetic Machinery: Flavin-Dependent Halogenases (FDHs)[1][2][3][4]

Unlike haloperoxidases (which release free hypohalous acid and lack regioselectivity), FDHs are the "scalpels" of biology. They control the reactive halogen species within a molecular tunnel, preventing side reactions.

The Catalytic Mechanism

The mechanism is a synchronized dance between two modules: a flavin-binding module and a substrate-binding module.

-

Flavin Reduction: A partner reductase (e.g., RebF) consumes NADH to reduce FAD to FADH₂.[1]

-

Oxygen Activation: FADH₂ reacts with O₂ to form a C4a-hydroperoxyflavin intermediate.

-

Halide Oxidation: This intermediate oxidizes a halide ion (Cl⁻/Br⁻) to form hypohalous acid (HOX).

-

Channeling: Crucially, HOX is not released. It travels through a ~10 Å solvent-excluded tunnel to the active site.[1]

-

Electrophilic Attack: A conserved lysine residue (e.g., Lys79 in PrnA) positions the HOX (or forms a chloramine intermediate) to attack the indole ring via Electrophilic Aromatic Substitution (EAS).

Visualization: The FDH Catalytic Cycle

Figure 1: The catalytic cycle of Flavin-Dependent Halogenases, highlighting the separation of oxidation (Flavin module) and halogenation (Substrate module).[2]

The Regioselectivity Matrix

One of the most powerful aspects of FDHs is their strict regioselectivity. By selecting the correct enzyme, you can target specific carbons on the indole ring.

| Enzyme | Source Organism | Regioselectivity | Halogen Preference | Key Reference |

| PyrH | Streptomyces rugosporus | C5 | Cl > Br | |

| Thal (ThdH) | Streptomyces albogriseolus | C6 | Cl, Br | |

| RebH | Lechevalieria aerocolonigenes | C7 | Cl > Br | |

| PrnA | Pseudomonas fluorescens | C7 | Cl | |

| SsDiHal | Saccharothrix sp.[3] | C7 then C6 | Cl (Dihalogenation) | [Recent Discovery (2024/25)] |

Synthetic vs. Biocatalytic Approaches[4][8]

While enzymes offer selectivity, chemical synthesis offers scalability and access to non-natural isomers. A robust discovery program often utilizes both.

Chemical Synthesis: C-H Activation

Direct halogenation of tryptophan using elemental halogens (

Modern Solution: Palladium-catalyzed C–H activation.

-

Mechanism: Uses a directing group (DG) on the tryptophan amine or carboxylic acid to steer the Pd(II) catalyst to the C2, C4, or C7 position.

-

Limitation: C5 and C6 are difficult to access via directed C-H activation due to distance from the directing group. This is where biocatalysis (PyrH, Thal) is superior.

Comparison of Methods

| Feature | Enzymatic (FDH) | Chemical (Direct Electrophilic) | Chemical (Pd-Catalyzed) |

| Regioselectivity | Excellent (C5, C6, C7) | Poor (Mixtures) | Good (C2, C7 w/ DG) |

| Conditions | Aqueous, pH 7, Ambient | Organic Solvents, Toxic | High Temp, Metal Catalysts |

| Substrate Scope | Narrow (requires engineering) | Broad | Broad |

| Scalability | mg to g (Fermentation) | kg | g to kg |

Discovery Workflow: Genome Mining[9]

The modern discovery of halogenated derivatives does not start with a dive into the ocean, but a query in a database.

The "Genome-to-Molecule" Pipeline

-

Sequence Homology: Use Hidden Markov Models (HMMs) to search for the conserved GxGxxG (FAD binding) and WxWxIP (structural motif) sequences characteristic of FDHs.

-

Cluster Analysis: Look for neighboring genes. If an FDH gene is next to a tryptophan synthase or a prenyltransferase, it likely acts on tryptophan.

-

Heterologous Expression: Clone the candidate gene into an expression vector (e.g., pET28a) and co-express with a chaperone (GroEL/ES) and a reductase partner (RebF) in E. coli.

Figure 2: The modern genome mining workflow for identifying novel tryptophan halogenases.

Experimental Protocol: In Vitro Enzymatic Halogenation[5][8]

Objective: To validate the activity and regioselectivity of a putative tryptophan halogenase (e.g., RebH).

Scientific Rationale: FDHs require a constant supply of reduced FAD. Adding stoichiometric NADH is expensive and can inhibit enzymes. We use a cofactor regeneration system (Glucose Dehydrogenase - GDH) to recycle NAD+ to NADH, and a partner reductase (RebF) to recycle FAD to FADH2.[1]

Materials

-

Enzyme: Purified RebH (10 µM final) and RebF (2 µM final).

-

Substrate: L-Tryptophan (0.5 mM).

-

Cofactors: FAD (10 µM), NAD+ (100 µM).

-

Regeneration: Glucose-6-Phosphate (G6P) + Glucose-6-Phosphate Dehydrogenase (G6PDH) OR Glucose + GDH.

-

Halide Source: NaCl or NaBr (100 mM).

-

Buffer: 50 mM HEPES or Phosphate Buffer, pH 7.2.

Workflow

-

Master Mix Prep: In a 1.5 mL tube, combine buffer, halide salts, FAD, and NAD+.

-

Regeneration Start: Add Glucose and GDH. Incubate for 5 mins at 25°C to generate an initial pool of NADH.

-

Enzyme Addition: Add RebF and RebH.

-

Reaction Initiation: Add L-Tryptophan.

-

Incubation: Shake at 25°C - 30°C for 1–16 hours. Note: FDHs are slow (kcat ~ 1-5 min⁻¹).

-

Quenching: Add equal volume of ice-cold Methanol or Acetonitrile. This precipitates proteins and stops the reaction.

-

Clarification: Centrifuge at 14,000 x g for 10 mins.

-

Analysis: Inject supernatant onto HPLC (C18 column).

-

Gradient: 5% to 95% ACN in Water (+0.1% TFA).

-

Detection: UV at 280 nm. Halogenated tryptophans are more hydrophobic and will elute later than unsubstituted tryptophan.

-

Self-Validation Check:

-

Negative Control 1: No Enzyme (Rules out background oxidation).

-

Negative Control 2: No Halide (Ensures peak is actually a halogenated product).

-

Mass Spec Confirmation: Observe the characteristic isotope pattern (3:1 for Cl, 1:1 for Br).

References

-

Walsh, C. T., et al. (2005). "Post-translational modification of polyketide and nonribosomal peptide natural products." Current Opinion in Chemical Biology. Link (Mechanistic overview of FDHs).

-

Yeh, E., et al. (2005). "Robust in vitro activity of RebF and RebH, a two-component reductase/halogenase system during rebeccamycin biosynthesis." Nature Chemical Biology. Link (Seminal paper on RebH characterization).

-

Keller, S., et al. (2000). "Purification and characterization of tryptophan 7-halogenase (PrnA) from Pseudomonas fluorescens." Angewandte Chemie. Link (First isolation of PrnA).

-

Payne, K. A., et al. (2015). "The mechanism of chlorination by flavin-dependent halogenases."[4] Nature. Link (Definitive structural evidence of the tunnel mechanism).

-

Goss, R. J. M., et al. (2021).[5] "Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation."[2][5] Chemical Society Reviews.[5] Link (Comprehensive review on synthetic applications).

-

Lewis, J. C., et al. (2011). "Engineering and Evolution of the Halogenase RebH for Regioselective Chlorination of Tryptophan Derivatives." JACS. Link (Directed evolution for altered selectivity).

Sources

- 1. Tryptophan 7-halogenase - Wikipedia [en.wikipedia.org]

- 2. Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SsDiHal: discovery and engineering of a novel tryptophan dihalogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Racemic Mixture of Boc-6-bromo-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the racemic mixture of N-α-tert-butyloxycarbonyl-6-bromo-tryptophan (Boc-6-bromo-DL-tryptophan). It delves into the synthesis, characterization, and strategic importance of this compound in the landscape of modern drug discovery and chemical biology. The content is structured to offer not just procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in their experimental designs.

Strategic Importance of Halogenated Tryptophans

Halogenated amino acids, particularly tryptophan derivatives, are of significant interest in the pharmaceutical and chemical industries.[1] The introduction of a halogen atom, such as bromine, onto the indole ring of tryptophan can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. 6-bromo-tryptophan, in particular, has been identified as a crucial precursor for the synthesis of various biologically active compounds and natural products.[2] For instance, it is a key building block for certain marine indole alkaloids and has been investigated for its potential role in treating metabolic and kidney diseases.[2][3][4][5]

The tert-butyloxycarbonyl (Boc) protecting group plays a pivotal role in the synthetic utility of 6-bromo-tryptophan.[6] It masks the nucleophilic α-amino group, preventing unwanted side reactions during subsequent chemical modifications of the molecule.[6][7] The Boc group is favored for its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions, making it an indispensable tool in peptide synthesis and complex molecule construction.[][9][10]

This guide focuses on the racemic mixture of Boc-6-bromo-tryptophan, a common starting point in many synthetic endeavors. While enantiomerically pure forms are often the ultimate goal for pharmaceutical applications, the synthesis and handling of the racemate are fundamental first steps.

Synthesis of Racemic Boc-6-bromo-tryptophan: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of racemic Boc-6-bromo-tryptophan typically involves a two-step process: the protection of the α-amino group of tryptophan with a Boc group, followed by the regioselective bromination of the indole ring at the 6-position.

Step 1: N-α-Boc Protection of DL-Tryptophan

The initial step is the protection of the amino group of racemic tryptophan. This is a crucial maneuver to prevent the amine from participating in subsequent reactions, thereby directing the chemistry to other parts of the molecule.

Protocol:

-

Dissolution: Dissolve DL-Tryptophan in a suitable solvent system, such as a 1:1 mixture of dioxane and water.[11]

-

Basification: Add a base, such as 1 M sodium hydroxide (NaOH), to the solution to deprotonate the amino group, rendering it more nucleophilic.[11]

-

Addition of Boc Anhydride: Introduce di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture. The deprotonated amino group will attack one of the carbonyl carbons of the Boc anhydride.

-

Reaction Monitoring: Stir the mixture at room temperature for a designated period, typically 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11]

-

Acidification and Extraction: Upon completion, acidify the reaction mixture to a pH of approximately 2-3 with an acid like hydrochloric acid (HCl). This protonates the carboxylic acid and any unreacted amine. Extract the product into an organic solvent such as ethyl acetate.[11]

-

Purification: Dry the organic phase over an anhydrous salt like sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-α-Boc-DL-tryptophan. Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Solvent System: The dioxane/water mixture is effective because it can dissolve both the polar amino acid and the less polar Boc anhydride.

-

Base: The addition of a base is critical to activate the amino group for nucleophilic attack on the Boc anhydride.

-

Boc Anhydride: This reagent is widely used for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide).

Step 2: Regioselective Bromination

With the amino group protected, the next step is the selective introduction of a bromine atom at the C6 position of the indole ring. This can be achieved through various brominating agents. Enzymatic approaches using tryptophan halogenases are also an emerging alternative for regioselective halogenation.[12][13]

Protocol (Chemical Bromination):

-

Dissolution: Dissolve N-α-Boc-DL-tryptophan in a suitable inert solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution in an ice bath to control the exothermicity of the reaction and minimize side-product formation.

-

Addition of Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS), to the cooled solution. The choice of brominating agent and reaction conditions is critical for achieving the desired regioselectivity.

-

Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction with a reducing agent like sodium thiosulfate to consume any excess bromine. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer, concentrate it, and purify the resulting crude product by column chromatography on silica gel to isolate the racemic Boc-6-bromo-tryptophan.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent for electron-rich aromatic rings like indole. The reaction conditions can be tuned to favor bromination at the C6 position.

-

Cooling: Lowering the temperature helps to control the reaction rate and can improve the regioselectivity of the bromination.

Caption: Synthetic workflow for racemic Boc-6-bromo-tryptophan.

Characterization and Analytical Methods

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized racemic Boc-6-bromo-tryptophan. A combination of spectroscopic and chromatographic techniques is typically employed.

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Characteristic signals for the indole, amino acid backbone, and Boc protons. The position and splitting pattern of the aromatic protons will confirm the 6-bromo substitution pattern. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Signals corresponding to all carbon atoms in the molecule, including the carbon bearing the bromine atom. |

| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the elemental composition. | A molecular ion peak corresponding to the exact mass of Boc-6-bromo-tryptophan. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) should be observable. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of the racemic mixture. | A single peak on a reverse-phase column indicates the purity of the compound. A chiral HPLC column can be used to resolve the two enantiomers. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H (amine and indole), C=O (carbamate and carboxylic acid), and C-Br bonds. |

| Fluorescence Spectroscopy | Tryptophan and its derivatives are inherently fluorescent, and this property can be used for detection and quantification.[14] | The introduction of the bromine atom will likely alter the fluorescence properties (quantum yield and emission wavelength) compared to the parent Boc-tryptophan. |

The Challenge of Chirality: Resolution of the Racemic Mixture

For most pharmaceutical applications, a single enantiomer of a drug is required, as the two enantiomers can have different biological activities and toxicities.[] Therefore, the resolution of the racemic mixture of Boc-6-bromo-tryptophan into its constituent (R)- and (S)-enantiomers is a critical step in drug development.[][]

Several methods can be employed for chiral resolution:[]

-

Chiral Chromatography: This is a widely used technique that involves the use of a chiral stationary phase (CSP) in an HPLC system to separate the enantiomers.

-

Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases or proteases, to selectively react with one enantiomer, allowing for the separation of the two.[2][17]

-

Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

The choice of resolution method depends on factors such as the scale of the separation, the cost of the chiral selector or resolving agent, and the efficiency of the separation.[]

Caption: Logical relationship of chiral resolution.

Applications in Drug Discovery and Chemical Biology

The racemic mixture of Boc-6-bromo-tryptophan, and its resolved enantiomers, serve as versatile building blocks in several areas of research:

-

Peptide Synthesis: Boc-6-bromo-tryptophan can be incorporated into peptides to introduce a site for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the synthesis of complex peptide-based therapeutics with tailored properties.

-

Natural Product Synthesis: As mentioned earlier, 6-bromo-tryptophan is a precursor to several natural products with interesting biological activities.[2]

-

Medicinal Chemistry: The 6-bromo-indole moiety can serve as a handle for structure-activity relationship (SAR) studies. By modifying this position, medicinal chemists can explore how changes in the molecule's structure affect its biological activity.

-

Chemical Probes: Fluorescently labeled or biotinylated derivatives of 6-bromo-tryptophan can be synthesized to be used as chemical probes to study biological processes.

Conclusion and Future Perspectives

The racemic mixture of Boc-6-bromo-tryptophan is a fundamentally important and versatile chemical entity. Its synthesis, while seemingly straightforward, requires careful control of reaction conditions to achieve high yields and purity. The subsequent resolution of this racemate unlocks the potential to develop stereospecific drugs and chemical tools. As our understanding of the biological roles of halogenated tryptophans continues to grow, the demand for efficient and scalable synthetic routes to these valuable compounds will undoubtedly increase. Future research in this area will likely focus on the development of more sustainable and efficient catalytic methods for both the synthesis and chiral resolution of Boc-6-bromo-tryptophan and its derivatives.

References

-

Convenient synthesis of 7 ′ and 6 ′-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. ResearchGate. Available at: [Link]

-

Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. PMC - NIH. Available at: [Link]

-

SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. University of Saarland. Available at: [Link]

-

Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. PubMed. Available at: [Link]

-

Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. Proprep. Available at: [Link]

-

Synthesis of ( S)-5,6-dibromo-tryptophan derivatives as building blocks for peptide chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Serum 6-Bromotryptophan Levels Identified as a Risk Factor for CKD Progression. PubMed. Available at: [Link]

-

Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. PMC - NIH. Available at: [Link]

-

Chiral resolution of tryptophan derivatives by CE using canine serum albumin and bovine serum albumin as chiral selectors. PubMed. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Serum 6-Bromotryptophan Levels Identified as a Risk Factor for CKD Progression. ResearchGate. Available at: [Link]

-

Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

-

A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. PMC - NIH. Available at: [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

-

Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. MDPI. Available at: [Link]

-

Effect of 4 weeks of oral 6- bromotryptophan on safety, pharmacokinetics and efficacy in metabolic syndrome individuals (BROMO trial). EU Clinical Trials Register. Available at: [Link]

-

Fluorescence Analytical Techniques for Sensing Tryptophan in Food and Biological Samples: Mechanisms, Applications, and Challenges. Taylor & Francis. Available at: [Link]

-

Electrochemical chiral recognition of tryptophan using a glassy carbon electrode modified with β-cyclodextrin and graphene. ResearchGate. Available at: [Link]

-

Asymmetric Synthesis and Biological Evaluation of Both Enantiomers of 5- and 6-Boronotryptophan as Potential Boron Delivery Agents for Boron Neutron Capture Therapy. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Optical resolution of racemic tryptophan through non-chiral membranes by ultrafiltration using chiral selector in solution. Journal of the Indian Chemical Society. Available at: [Link]

-

Structure and Activity of the Thermophilic Tryptophan-6 Halogenase BorH. PubMed - NIH. Available at: [Link]

-

Characterization of a Tryptophan 6-Halogenase from Streptomyces albus and Its Regioselectivity Determinants. PubMed. Available at: [Link]

Sources

- 1. Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Serum 6-Bromotryptophan Levels Identified as a Risk Factor for CKD Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Redirecting to https://onderzoekmetmensen.nl/en/trial/53935 [onderzoekmetmensen.nl]

- 6. proprep.com [proprep.com]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure and Activity of the Thermophilic Tryptophan-6 Halogenase BorH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of a Tryptophan 6-Halogenase from Streptomyces albus and Its Regioselectivity Determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 17. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

Foreword: The Analytical Imperative for Modified Amino Acids

An In-Depth Technical Guide to the Mass Spectrometry of Boc-6-bromo-DL-tryptophan

In the landscape of modern drug discovery and peptide chemistry, structurally modified amino acids are fundamental building blocks. Boc-6-bromo-DL-tryptophan is a prime example, combining a crucial protecting group (tert-butyloxycarbonyl, or Boc) with a halogen modification (bromine) on the indole ring. This modification can significantly alter the pharmacological properties of a peptide, making precise structural verification an non-negotiable step in quality control and research. Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural insight. This guide provides a detailed examination of the mass spectrometric behavior of Boc-6-bromo-DL-tryptophan, moving from foundational principles to actionable experimental protocols and data interpretation.

Foundational Principles: Ionization and Isotopic Signatures

The successful analysis of Boc-6-bromo-DL-tryptophan hinges on understanding its inherent chemical properties and how they translate to mass spectrometric data.

The Rationale for Electrospray Ionization (ESI)

For a molecule of this nature—polar, non-volatile, and soluble in organic solvents—Electrospray Ionization (ESI) is the method of choice. The analysis is typically performed in positive ion mode . This choice is deliberate; the presence of the amino group and the indole nitrogen provides sites that are readily protonated under the acidic conditions of a typical reverse-phase liquid chromatography mobile phase. This efficient protonation results in the formation of a stable gas-phase cation, [M+H]+, which is the primary prerequisite for mass analysis.[1]

The Unmistakable Signature of Bromine

A defining characteristic of any bromine-containing compound's mass spectrum is its unique isotopic pattern. Bromine exists naturally as two stable isotopes, 79Br and 81Br , in nearly equal abundance (approximately 50.7% and 49.3%, respectively). Consequently, any ion containing a single bromine atom will appear not as a single peak, but as a doublet of peaks separated by 2 m/z units (M and M+2), with nearly identical intensities.[2][3] This isotopic signature is a powerful diagnostic tool, confirming the presence of bromine in the parent molecule and its fragments.

The expected protonated molecular ions for Boc-6-bromo-DL-tryptophan are:

-

[C16H19(79Br)N2O4 + H]+ = 383.0604 m/z

-

[C16H19(81Br)N2O4 + H]+ = 385.0583 m/z

Any deviation from this doublet pattern would immediately signal an impurity or a misidentification of the compound.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

While the initial MS1 scan confirms the molecular weight and the presence of bromine, it is tandem mass spectrometry (MS/MS) that provides definitive structural proof. In this process, the [M+H]+ ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation of Boc-6-bromo-DL-tryptophan is predictable and follows established chemical principles, primarily driven by the lability of the Boc protecting group and the stability of the indole ring.

The Characteristic Fragmentation of the Boc Group

The tert-butyloxycarbonyl (Boc) group is designed to be labile under acidic conditions, a property that is mirrored in the gas phase during CID.[4] Its fragmentation provides immediate confirmation of its presence. Two primary fragmentation pathways are observed:[5]

-

Loss of Isobutylene (C4H8): A neutral loss of 56 Da resulting from the elimination of isobutylene. This is often the most prominent fragmentation pathway for Boc-protected amines.

-

Loss of the Entire Boc Group (C5H8O2): A neutral loss of 100 Da , corresponding to the complete removal of the protecting group, leaving the protonated, unprotected 6-bromo-tryptophan.

The observation of these specific neutral losses from the parent ion is a cornerstone of the data interpretation process.

The Tryptophan Side-Chain Cleavage

The most diagnostic fragmentation for tryptophan and its derivatives involves the cleavage of the Cα-Cβ bond of the amino acid side chain.[6] This cleavage results in the formation of a highly stable 6-bromo-3-methylindole (skatole) cation. This fragment provides unequivocal evidence for the identity and substitution pattern of the indole core.

-

Expected Fragment: [6-bromo-skatole]+

-

Formula: C9H7BrN+

-

Expected m/z: A characteristic doublet at 207.98 m/z (79Br) and 209.98 m/z (81Br) .

This fragment is often the base peak (most intense peak) in the MS/MS spectrum due to its exceptional stability.

Backbone Fragmentation

Additional, though typically less intense, fragments can arise from the amino acid backbone itself, such as the neutral loss of water (H2O, -18 Da) or the loss of the carboxyl group as formic acid (HCOOH, -46 Da).[7][8]

The overall fragmentation cascade is a logical sequence of these events, as illustrated in the diagram below.

Sources

- 1. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 2. savemyexams.com [savemyexams.com]

- 3. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Advanced Protocol: Solid-Phase Synthesis & Diversification using Boc-6-bromo-DL-tryptophan

This guide outlines the rigorous protocol for utilizing Boc-6-bromo-DL-tryptophan in Solid-Phase Peptide Synthesis (SPPS). It addresses the specific challenges of handling racemic (DL) starting materials, protecting the sensitive indole moiety, and leveraging the bromine handle for late-stage diversification via Palladium-catalyzed cross-coupling.

Part 1: Strategic Overview

Boc-6-bromo-DL-tryptophan is a specialized amino acid derivative. Unlike standard L-amino acids, its utility lies in two distinct areas:

-

Biophysical Probes: The heavy bromine atom serves as a specific handle for X-ray crystallography (anomalous scattering) and modifies the fluorescence quantum yield of the indole ring.

-

Chemical Handles: The aryl bromide is a prime candidate for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling the rapid generation of peptide libraries with diverse side-chain functionalities.

Critical Technical Challenges

-

Racemic Nature (DL): The starting material is a racemic mixture. Incorporating this into a peptide sequence containing other chiral centers will generate diastereomers (e.g., L-L and L-D sequences). These must be separated by HPLC post-cleavage unless a combinatorial library is the goal.

-

Indole Sensitivity: The indole ring is electron-rich and prone to alkylation by tert-butyl cations generated during Boc deprotection. While the 6-bromo substituent is electron-withdrawing (slightly deactivating the ring), it does not eliminate the risk. Scavengers are mandatory.

-

HF Compatibility: The bromine substituent is generally stable to Hydrogen Fluoride (HF) cleavage conditions at 0°C, provided reducing agents (like thiols) are managed carefully to prevent hydrodebromination.

Part 2: Pre-Synthesis Considerations

Resin Selection

-

C-Terminal Amides: Use MBHA (4-methylbenzhydrylamine) resin . It yields stable peptide amides and is compatible with the harsh acid conditions of Boc chemistry.

-

C-Terminal Acids: Use PAM (phenylacetamidomethyl) resin . It provides a stable ester linkage that minimizes premature cleavage during repetitive TFA treatments.

The "High-Scavenger" Strategy

Since commercial Boc-6-bromo-DL-tryptophan often lacks indole protection (e.g., Formyl), you must use a scavenger-rich deprotection cocktail to prevent tert-butylation of the indole ring.

Reagent A (Deprotection Cocktail):

-

Trifluoroacetic Acid (TFA): 50% (v/v)

-

Dichloromethane (DCM): 45% (v/v)

-

Anisole: 2.5% (v/v) – Primary Scavenger

-

Dimethyl Sulfide (DMS): 2.5% (v/v) – Prevents oxidation and alkylation

Part 3: Step-by-Step Boc-SPPS Protocol

Phase A: Coupling Cycle

Standardize on a 0.2 mmol scale.

-

Swelling: Swell resin in DCM for 30 mins.

-

Deprotection (Boc Removal):

-

Treat resin with Reagent A (2 x 1 min flow wash).

-

Incubate with Reagent A for 20 minutes.

-

Note: The presence of DMS is critical here to protect the 6-bromo-indole.

-

-

Washing: Wash with DCM (3x), MeOH (1x), DCM (3x).

-

Neutralization:

-

Treat with 10% Diisopropylethylamine (DIEA) in DCM (2 x 2 min).

-

Wash with DCM (3x).

-

-

Activation & Coupling:

-

Reagents: 3.0 eq Boc-6-bromo-DL-Trp-OH + 3.0 eq HBTU + 6.0 eq DIEA in DMF.

-

Procedure: Dissolve amino acid and HBTU in minimal DMF. Add DIEA. Activate for 1 min. Add to resin.[1][2]

-

Time: Shake for 1 hour at Room Temperature.

-

Monitoring: Perform Kaiser Test. If blue (incomplete), recouple using symmetric anhydride method (DCC/DCM).

-

Phase B: On-Resin Suzuki-Miyaura Cross-Coupling (Optional)

Perform this step AFTER peptide assembly but BEFORE HF cleavage. The N-terminus should remain Boc-protected to prevent side reactions.

Objective: Convert the 6-Bromo group into a biaryl scaffold.

-

Catalyst Prep: In a glovebox or under Argon, mix Pd(PPh₃)₄ (0.1 eq) or Pd₂(dba)₃ (0.05 eq) with Tri-o-tolylphosphine (0.2 eq).

-

Reaction Mixture: Dissolve Aryl Boronic Acid (5.0 eq) and Na₂CO₃ (2M aqueous solution, 5.0 eq) in Dimethoxyethane (DME) / Water / Ethanol (7:3:1 ratio).

-

Execution:

-

Add catalyst and reaction mixture to the resin.

-

Purge vessel with Argon.

-

Heat to 80°C for 12–24 hours (microwave irradiation at 100°C for 30 mins is a viable alternative).

-

-

Wash: Extensive washing with DMF, Water, MeOH, and DCM is required to remove Palladium traces.

Part 4: Cleavage & Isolation[1]

Phase C: HF Cleavage

Safety Warning: Anhydrous HF is lethal. Use a specialized Teflon vacuum line apparatus.

-

Scavenger Mix: Add p-Cresol (1.0 mL/g resin). Avoid 1,2-ethanedithiol (EDT) if possible, as it may promote debromination in rare cases; p-Cresol is safer for halo-aromatics.

-

Cleavage:

-

Condense anhydrous HF (10 mL/g resin) onto the resin at -78°C.

-

Warm to 0°C (ice bath) and stir for 60 minutes.

-

Caution: Do not exceed 0°C or 60 mins to preserve the bromo-substituent.

-

-

Work-up:

-

Evaporate HF under vacuum.

-

Precipitate peptide with cold Diethyl Ether.

-

Extract peptide into 50% Acetic Acid/Water or 0.1% TFA/Acetonitrile.

-

Lyophilize.[1]

-

Phase D: HPLC Separation of Diastereomers

Since a DL-mixture was used, the crude product contains two diastereomers (e.g., L-peptide and D-peptide at the Trp position).

-

Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 5µm, 300Å).

-

Gradient: Slow gradient (0.5% B/min) of Acetonitrile in Water (0.1% TFA).

-

Result: The diastereomers typically separate by 1–3 minutes retention time due to the different hydrophobicity of the L- vs D-indole orientation.

-

Verification: Collect peaks and analyze via Circular Dichroism (CD) or co-injection with authentic standards if available.

Part 5: Workflow Visualization

Diagram 1: Synthesis & Diversification Logic

Caption: Workflow for incorporating Boc-6-bromo-DL-tryptophan, including optional palladium-catalyzed diversification.

Diagram 2: Diastereomer Formation & Separation

Caption: Generation of diastereomers from DL-starting material and their subsequent separation via HPLC.

Part 6: Data Summary & Troubleshooting

Table 1: Critical Process Parameters

| Parameter | Condition | Rationale |

| Deprotection | 50% TFA / 2.5% DMS / 2.5% Anisole | DMS scavenges t-butyl cations; prevents indole alkylation. |

| Coupling | HBTU/DIEA (Standard) or DCC/HOBt | Standard activation is sufficient; 6-Br does not sterically hinder coupling significantly. |

| Cleavage | HF / p-Cresol (90:10), 0°C, 60 min | Low temp prevents debromination; p-Cresol is the preferred scavenger for halo-aromatics. |

| Cross-Coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C | High temperature required for solid-phase conversion; ensure inert atmosphere. |

Troubleshooting Guide

-

Problem: Mass spectrum shows +56 Da peaks.

-

Cause: tert-Butylation of the indole ring.

-

Solution: Increase scavenger concentration (DMS/Anisole) in the TFA deprotection step. Ensure resin is washed thoroughly before neutralization.

-

-

Problem: Loss of Bromine (M-79/81).

-

Cause: Hydrodebromination during HF cleavage.

-

Solution: Ensure temperature strictly stays ≤ 0°C. Avoid using EDT (ethanedithiol) as a scavenger.

-

-

Problem: Inseparable Diastereomers.

-

Cause: Peptide is too hydrophobic or unstructured.

-

Solution: Try a Phenyl-Hexyl column instead of C18, or change the gradient to Methanol/Water to alter selectivity.

-

References

-

Solid-Phase Peptide Synthesis (Boc Strategy): Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

HF Cleavage & Scavengers: Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link

-

Cross-Coupling on Resin: Ma, S., & Spatola, A. F. (2000). Palladium-catalyzed Suzuki-Miyaura coupling reactions on solid support: synthesis of biaryl peptides. The Journal of Organic Chemistry, 65(13), 3926-3933. Link

-

Halogenated Tryptophan Properties: Bittner, H. R., et al. (2021). Negishi Cross-Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers. Chemistry – A European Journal, 27(68), 16866-16872. Link

-

Diastereomer Separation: Meyer, H., et al. (2012). Chiral HPLC Separation of Peptides. Methods in Molecular Biology, 949, 269-281. Link

Sources

Application Note: High-Fidelity Boc Deprotection of 6-Bromotryptophan Peptides

Part 1: Executive Summary & Mechanistic Basis

The Challenge: 6-Bromotryptophan Integrity

The incorporation of 6-bromotryptophan (6-Br-Trp) into peptide sequences is a critical strategy in medicinal chemistry, often used to enhance hydrophobic interactions, facilitate cross-coupling reactions, or serve as a heavy-atom probe for X-ray crystallography. However, the deprotection of the tert-butyloxycarbonyl (Boc) group—whether from the N-terminus or the indole side chain—presents a specific chemical hazard: electrophilic alkylation .

While the bromine atom at the C6 position exerts an electron-withdrawing inductive effect (

Mechanism of Failure

The deprotection reaction is driven by strong acid (TFA), which protonates the carbamate, leading to the collapse of the protecting group. This releases CO

The Critical Path:

-

Ideal Pathway: The

-Bu -

Failure Pathway: The

-Bu

Figure 1: Mechanistic bifurcation during Boc removal. Success depends on the rate of scavenging (k1) exceeding the rate of indole alkylation (k2).

Part 2: Chemical Defense Strategy (Scavenger Logic)

To ensure the integrity of 6-Br-Trp, we employ a "Cocktail" approach. The choice of scavenger depends on the peptide's complexity and the presence of other sensitive residues (Met, Cys).

Scavenger Selection Matrix

| Component | Role | Mechanism | Recommended Conc. |

| TFA | Solvent/Reagent | Proton source for cleavage. | 90–95% |

| Water | Nucleophile | Hydrolyzes cations to tert-butanol.[1] Essential for solvating peptide salts. | 2.5% |

| TIPS (Triisopropylsilane) | Hydride Donor | Reduces carbocations to isobutane.[1] Odorless substitute for silanes. | 2.5–5.0% |

| EDT (1,2-Ethanedithiol) | Sulfur Nucleophile | High Potency. Reversibly protects Trp/Cys. Use only for difficult sequences. | 2.5% |

| Thioanisole | Soft Nucleophile | Accelerates removal of Pbf/Pmc groups (if Arg is present) and protects Met. | 5.0% |

The "Golden Standard" vs. "Rescue" Cocktails

-

Protocol A (The Modern Standard): TFA : TIPS : H2O (95 : 2.5 : 2.5)

-

Protocol B (The "Rescue" Cocktail / Reagent K Analog): TFA : Thioanisole : EDT : H2O (90 : 5 : 2.5 : 2.5)

-

Best for: Peptides containing 6-Br-Trp AND Cysteine/Methionine, or sequences that have shown +56 Da impurities in Protocol A.

-

Advantage:[2][3][4][5] The thiol (EDT) is a "soft" nucleophile that outcompetes the indole ring more effectively than water.

-

Warning: EDT is malodorous and toxic. Requires fume hood discipline.

-

Part 3: Validated Experimental Protocol

Materials

-

Peptide-Resin: Dry, washed with DCM (Dichloromethane).

-

TFA: HPLC Grade (Freshly opened to ensure low aldehyde content, which causes formylation).

-

Scavengers: TIPS (Sigma-Aldrich), EDT (Fluka), Thioanisole.

-

Precipitation Solvent: Diethyl Ether or MTBE (Methyl tert-butyl ether), pre-chilled to -20°C.

Step-by-Step Workflow

Figure 2: Operational workflow for global deprotection and cleavage.

Step 1: Cocktail Preparation

-

Crucial Order of Addition: Premix the scavengers (TIPS/Water) before adding the TFA. This ensures that when the TFA hits the peptide, the defense system is already active.

-

For 100 mg resin: Mix 50 µL Water + 50 µL TIPS. Add 1.9 mL TFA. Vortex to mix.

Step 2: Reaction

-

Add the cocktail to the resin.[6]

-

Time: 2 to 3 hours at Room Temperature.

-

Note: 6-Br-Trp does not require extended times. If the peptide contains multiple Arginines (Pbf protected), extend to 4 hours, but do not exceed 5 hours as tryptophan degradation increases linearly with time.

-

Step 3: Workup (Precipitation)

-

Filter the resin and collect the filtrate.

-

Volume Reduction: This is the most critical step for yield. Use a stream of nitrogen to evaporate the TFA until the solution is an oil (approx. 10-20% of original volume). Do not evaporate to complete dryness, as this concentrates the cations on the peptide surface.

-

Precipitation: Add 10 volumes of ice-cold diethyl ether . The peptide should crash out as a white/off-white solid.

-

Wash: Centrifuge (3000 rpm, 5 min), decant ether. Repeat ether wash 2 more times to remove residual scavengers.

Step 4: Dissolution

-

Dissolve the pellet in 10-20% Acetonitrile/Water.

-

Tip: If the solution is cloudy, the scavengers (TIPS) may not be fully removed. Filter through a 0.22 µm syringe filter before lyophilization.

Part 4: Quality Control & Troubleshooting

Analytical Validation

Run LC-MS immediately after lyophilization.

-

Target Mass: [M+H]

-

Common Impurities:

-

+56 Da: tert-Butylation (Mono-alkylation). Cause: Insufficient scavenger or old TFA.

-

+112 Da: Di-tert-butylation.

-

+16 Da: Oxidation (Methionine sulfoxide or Trp-oxidation). Cause: Air exposure or lack of thioanisole.

-

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Purple/Pink Pellet | Oxidation of Indole | Degas all solvents with N |

| +56 Da Peak > 5% | Alkylation | Switch to Protocol B (EDT/Thioanisole). Ensure volume reduction is performed before ether precipitation. |

| Incomplete Pbf Removal | Slow Kinetics | Extend reaction time to 4h. Ensure TFA is fresh (water content < 0.5%). |

| Peptide won't precipitate | High Hydrophobicity | Use MTBE instead of Ether. Alternatively, dilute with water and lyophilize directly (skipping ether), then purify. |

Part 5: References

-

Lundt, B. F., et al. (1978).[3] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.[3]

-

Pearson, D. A., et al. (1989). "Trialkylsilanes as scavengers for the trifluoroacetic acid acidolytic cleavage of protecting groups in peptide synthesis." The Journal of Organic Chemistry, 54(21), 5141-5145.

-

Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214.

-

King, D. S., et al. (1990). "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis."[7] International Journal of Peptide and Protein Research, 36(3), 255-266. (Origin of Reagent K).

Sources

Cleavage of Boc-6-bromo-DL-tryptophan from Solid-Phase Synthesis Resin: A Detailed Technical Guide

An Application Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the efficient cleavage of Boc-6-bromo-DL-tryptophan from a solid-phase synthesis resin. Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles, offers step-by-step methodologies, and provides troubleshooting guidance to ensure high-yield recovery of the target molecule.

Introduction: The Significance of Halogenated Tryptophans

6-bromo-DL-tryptophan is a valuable synthetic amino acid analog used in the development of novel peptides and therapeutic agents.[1] Its incorporation into peptide sequences can modulate biological activity, enhance binding affinity, and introduce unique spectroscopic properties for analytical purposes. The successful synthesis of peptides containing this modified residue hinges on the final cleavage step, where the amino acid is released from the solid support.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), prized for its stability during chain assembly and its susceptibility to removal under acidic conditions.[2][3] However, the cleavage of tryptophan-containing peptides, particularly those with electron-withdrawing substituents like bromine, presents unique challenges. The indole side chain of tryptophan is highly susceptible to modification by reactive carbocations generated during the cleavage process.[4] Therefore, a carefully optimized cleavage strategy is paramount to preserving the integrity of the 6-bromo-DL-tryptophan residue and achieving a high-purity product.

The Mechanism of Acid-Catalyzed Cleavage and the Imperative for Scavengers

The cleavage of Boc-6-bromo-DL-tryptophan from the resin is an acid-catalyzed process. Strong acids, most commonly trifluoroacetic acid (TFA), are employed to protonate and cleave the acid-labile bond linking the amino acid to the resin.[5] Concurrently, the Boc protecting group is also removed by the same mechanism.

During this process, the tert-butyl group from the Boc protecting group is released as a highly reactive tert-butyl cation.[6] This electrophilic species can readily alkylate the electron-rich indole ring of tryptophan, leading to undesired side products. The presence of a bromine atom at the 6-position of the indole ring can influence its nucleophilicity, but does not eliminate the risk of alkylation.

To mitigate these side reactions, a "cleavage cocktail" containing a strong acid and one or more "scavengers" is utilized.[6] Scavengers are nucleophilic agents that competitively trap the reactive carbocations, thereby protecting the sensitive tryptophan residue.[7] The choice of scavengers is critical and depends on the specific amino acid composition of the peptide.

Visualizing the Cleavage Workflow

The following diagram illustrates the key stages of the cleavage process, from the resin-bound protected amino acid to the final, purified product.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chempep.com [chempep.com]

- 3. Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis - Oreate AI Blog [oreateai.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. bachem.com [bachem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Brominated Tryptophan in Drug Discovery

From Structural Probe to Synthetic Handle: A Comprehensive Guide

Abstract